3-Bromo-2-ethoxy-6-fluorophenol
Description
3-Bromo-2-ethoxy-6-fluorophenol is a halogenated phenolic compound featuring a bromine atom at position 3, an ethoxy group at position 2, and a fluorine atom at position 6. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The ethoxy group enhances lipophilicity, while the bromine and fluorine atoms contribute to electron-withdrawing effects, influencing reactivity and acidity .
Properties
IUPAC Name |
3-bromo-2-ethoxy-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGGMTQYTWUXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367707-23-0 | |
| Record name | 3-bromo-2-ethoxy-6-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-6-fluorophenol typically involves the bromination, ethoxylation, and fluorination of a phenol derivative. One common method includes:
Ethoxylation: The addition of an ethoxy group (–OCH2CH3) to the phenol ring, often achieved through the reaction with ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethoxy-6-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine, ethoxy, and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.
Scientific Research Applications
3-Bromo-2-ethoxy-6-fluorophenol is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents that may impart specific biological activities.
Industry: In the development of organic electronic devices and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-6-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, ethoxy, and fluorine substituents can influence its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects. detailed mechanistic studies are required to fully elucidate its mode of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations:
- Acidity: The target compound’s acidity (pKa) is influenced by the electron-withdrawing fluorine (ortho to -OH) and bromine (meta). This contrasts with 2-Bromo-3-fluorophenol, where bromine’s ortho position amplifies acidity .
- Solubility: The ethoxy group in the target compound reduces water solubility compared to 2-Fluorophenol but enhances compatibility with organic solvents .
Functional Group Impact
- Ethoxy vs. Methoxy : Ethoxy groups increase steric bulk and lipophilicity compared to methoxy, affecting bioavailability in drug design.
- Halogen Positioning : Fluorine at position 6 (ortho to -OH) in the target compound creates stronger hydrogen-bonding disruption than meta-substituted analogues .
Biological Activity
3-Bromo-2-ethoxy-6-fluorophenol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Molecular Formula : C8H8BrF O2
Molecular Weight : 235.05 g/mol
IUPAC Name : this compound
CAS Number : 1367707-23-0
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrFO2 |
| Molecular Weight | 235.05 g/mol |
| IUPAC Name | This compound |
| InChI Key | UFPZDXUOUCOOKX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it can modulate enzyme activity, potentially affecting pathways involved in inflammation and cell proliferation. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses, leading to reduced inflammation.
- Receptor Interaction : It could interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Disc diffusion method against various bacterial strains.
- Results : Showed significant inhibition zones compared to control groups.
-
Anticancer Research :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay to determine cell viability post-treatment.
- Results : Indicated a dose-dependent increase in cytotoxicity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity profile of this compound:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Significant | Moderate |
| 3-Bromo-6-methoxy-2-fluorophenol | Moderate | Low |
| 2-Bromo-6-ethoxy-3-fluorophenol | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
